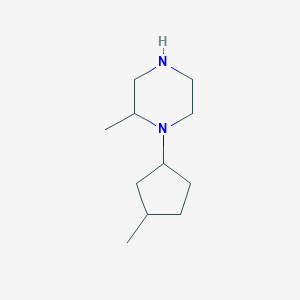
2-Methyl-1-(3-methylcyclopentyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(3-methylcyclopentyl)piperazine is a chemical compound with the molecular formula C₁₁H₂₂N₂. It belongs to the class of piperazine derivatives, which are known for their wide range of biological and pharmaceutical activities . This compound is used primarily for research purposes and has various applications in scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including 2-Methyl-1-(3-methylcyclopentyl)piperazine, can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of piperazine derivatives often involves the use of palladium-catalyzed cyclization reactions. These reactions provide an efficient synthetic route to biologically relevant arylpiperazines under aerobic conditions . The use of visible-light-promoted decarboxylative annulation protocols between glycine-based diamines and various aldehydes is also a notable method .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-(3-methylcyclopentyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonium salts, palladium catalysts, and visible-light-promoted catalysts . The conditions for these reactions typically involve mild temperatures and pressures to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of palladium catalysts can lead to the formation of arylpiperazines, while visible-light-promoted reactions can yield 2-aryl, 2-heteroaryl, and 2-alkyl piperazines .
Aplicaciones Científicas De Investigación
2-Methyl-1-(3-methylcyclopentyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-(3-methylcyclopentyl)piperazine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Piperazine: A simple cyclic compound with two nitrogen atoms at opposite positions in the ring.
1-(3-Trifluoromethylphenyl)piperazine: A derivative with a trifluoromethyl group attached to the phenyl ring.
2-Substituted Chiral Piperazines: Compounds with various substituents at the 2-position, often used in drug development.
Uniqueness
2-Methyl-1-(3-methylcyclopentyl)piperazine is unique due to its specific structure, which includes a methyl group on both the piperazine ring and the cyclopentyl ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C11H22N2 |
|---|---|
Peso molecular |
182.31 g/mol |
Nombre IUPAC |
2-methyl-1-(3-methylcyclopentyl)piperazine |
InChI |
InChI=1S/C11H22N2/c1-9-3-4-11(7-9)13-6-5-12-8-10(13)2/h9-12H,3-8H2,1-2H3 |
Clave InChI |
YLFZKLYVOOSHDY-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C1)N2CCNCC2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


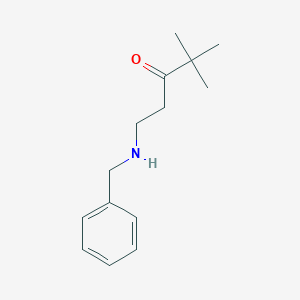
![1-Methyl-1H-pyrazolo[4,3-B]pyridine-6-carbaldehyde](/img/structure/B13202603.png)
![3-[1-(2-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13202606.png)
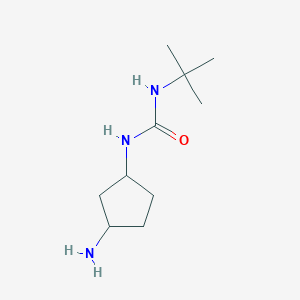
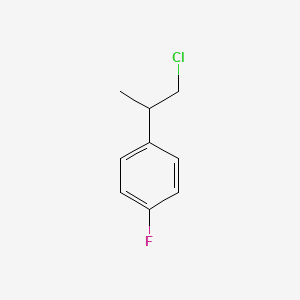
![2-chloro-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B13202625.png)


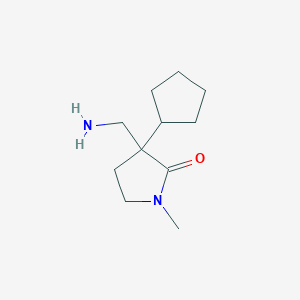

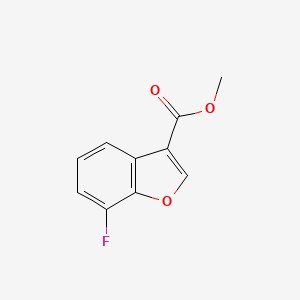
![4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole](/img/structure/B13202657.png)


